molecular formula C7H14ClNO2 B6273776 rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride CAS No. 2307771-50-0

rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B6273776
CAS No.: 2307771-50-0
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Reaction Conditions: The piperidine derivative undergoes a series of reactions, including alkylation and carboxylation, under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride
  • rac-(2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2307771-50-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.